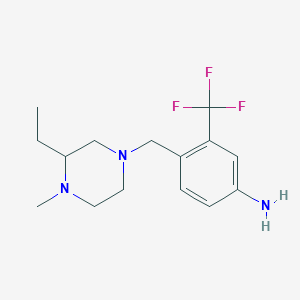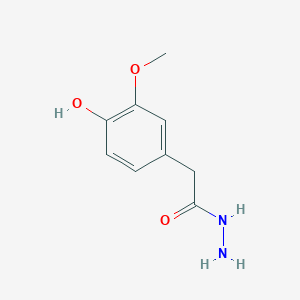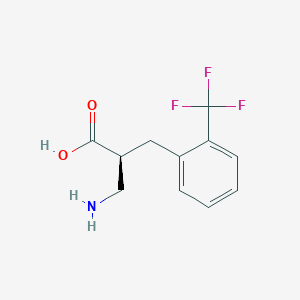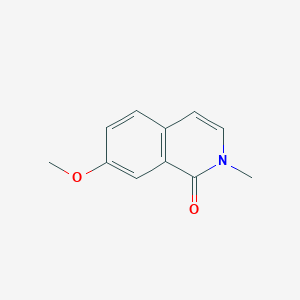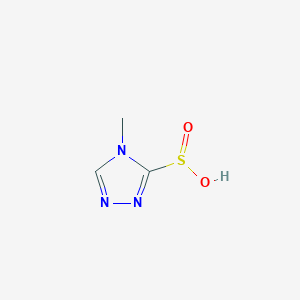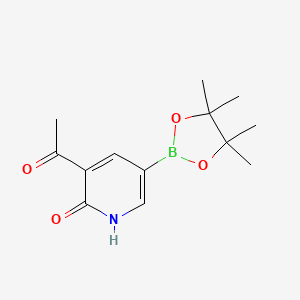
1-(4-Methylthiophen-2-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methylthiophen-2-yl)ethan-1-ol is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. This compound is characterized by the presence of a methyl group at the 4-position of the thiophene ring and an ethan-1-ol group at the 1-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science .
Méthodes De Préparation
The synthesis of 1-(4-Methylthiophen-2-yl)ethan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 4-methylthiophene with ethylene oxide in the presence of a catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atm. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Des Réactions Chimiques
1-(4-Methylthiophen-2-yl)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding thiophene derivative with a reduced alcohol group using reducing agents like lithium aluminum hydride.
Applications De Recherche Scientifique
1-(4-Methylthiophen-2-yl)ethan-1-ol has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are important in the development of organic semiconductors and conductive polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential use in drug development, particularly for their anti-cancer and anti-viral activities.
Mécanisme D'action
The mechanism of action of 1-(4-Methylthiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors in biological systems, leading to various physiological effects. For example, its anti-inflammatory activity may be attributed to the inhibition of cyclooxygenase enzymes, while its antimicrobial activity could be due to the disruption of bacterial cell membranes .
Comparaison Avec Des Composés Similaires
1-(4-Methylthiophen-2-yl)ethan-1-ol can be compared with other similar thiophene derivatives, such as:
1-(3-Methylthiophen-2-yl)ethan-1-ol: This compound has a methyl group at the 3-position instead of the 4-position, which can lead to different chemical and biological properties.
2-(4-Methylthiophen-2-yl)ethan-1-ol: This compound has the ethan-1-ol group at the 2-position, which may affect its reactivity and applications.
4-Methylthiophene-2-carboxylic acid: This compound has a carboxylic acid group instead of an ethan-1-ol group, making it more acidic and suitable for different types of reactions.
Propriétés
Formule moléculaire |
C7H10OS |
|---|---|
Poids moléculaire |
142.22 g/mol |
Nom IUPAC |
1-(4-methylthiophen-2-yl)ethanol |
InChI |
InChI=1S/C7H10OS/c1-5-3-7(6(2)8)9-4-5/h3-4,6,8H,1-2H3 |
Clé InChI |
JPCSLEDJQGIZQF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CSC(=C1)C(C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)
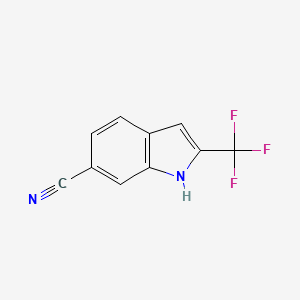
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
![7-Methylpyrazolo[1,5-a][1,3,5]triazine-2,4(1H,3H)-dione](/img/structure/B12964003.png)
![4-Methoxybenzofuro[3,2-d]pyrimidine](/img/structure/B12964011.png)
